2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
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Overview
Description
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a sulfonyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a sulfonyl group and subsequently reacted with a fluorobenzyl derivative. The final step involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole
- 2-(1-((4-Propylphenyl)sulfonyl)piperidin-3-yl)-5-(4-bromobenzyl)-1,3,4-oxadiazole
Uniqueness
2-(1-((4-Ethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1172955-31-5 |
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Molecular Formula |
C22H24FN3O3S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[1-(4-ethylphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H24FN3O3S/c1-2-16-7-11-20(12-8-16)30(27,28)26-13-3-4-18(15-26)22-25-24-21(29-22)14-17-5-9-19(23)10-6-17/h5-12,18H,2-4,13-15H2,1H3 |
InChI Key |
JQFYJQRICRJFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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